molecular formula C17H9Cl2N3O B2529560 (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 620583-60-0

(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No. B2529560
CAS RN: 620583-60-0
M. Wt: 342.18
InChI Key: PRKFWTNMLIBZJB-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms, and a phenyl ring substituted with two chlorine atoms. The acrylonitrile group is attached to the quinazolinone core.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

The interaction of 4-oxo-3,4-dihydroquinazolinyl- and benzimidazolylacetonitriles with dihalobenzaldehydes leads to the formation of compounds including 3-(dihalophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitriles through intramolecular cyclization, yielding various haloquinoline derivatives. This demonstrates the compound's utility in the annelation reactions of a haloquinoline ring, showcasing its role in synthetic organic chemistry for creating heterocyclic compounds with potential pharmaceutical applications (Khilya et al., 2004).

Anticancer and Antibacterial Activities

Several studies have synthesized derivatives related to "(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile" to evaluate their antibacterial and anticancer activities. For instance, new 2-chloro-3-hetarylquinolines, including related compounds, have shown potent antibacterial activity against S. aureus and significant anticancer activity against various tumor cell lines, indicating the compound's potential as a starting point for developing therapeutic agents (Bondock & Gieman, 2015).

Corrosion Inhibition

New photo-cross-linkable polymers derived from acrylonitrile derivatives, including compounds structurally similar to "(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile," have been synthesized and evaluated for their efficiency in inhibiting mild steel corrosion in a hydrochloric acid medium. These studies indicate the compound's relevance in materials science, particularly in developing corrosion inhibitors for industrial applications (Baskar et al., 2014).

Future Directions

The future directions for this compound could involve further studies to understand its potential applications. Quinazolinones and their derivatives have been studied for their potential medicinal properties , so this compound could also be explored in this context.

properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O/c18-13-6-5-10(8-14(13)19)7-11(9-20)16-21-15-4-2-1-3-12(15)17(23)22-16/h1-8H,(H,21,22,23)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKFWTNMLIBZJB-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

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